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Compound of Interest

Compound Name: 3,4-Dimethyl-1H-pyrazole

Cat. No.: B021910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the

compound 3,4-Dimethyl-1H-pyrazole (CAS No: 2820-37-3). The information presented herein

is crucial for the identification, characterization, and quality control of this important heterocyclic

molecule in research and development settings. This document includes tabulated nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed

experimental protocols for acquiring such data, and a workflow diagram for spectroscopic

analysis.

Spectroscopic Data
The following tables summarize the essential spectroscopic data for 3,4-Dimethyl-1H-
pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Estimated)

Due to the tautomeric nature of the N-H proton in 3,4-Dimethyl-1H-pyrazole, the chemical

environment of the two methyl groups and the C5-proton can be averaged. The following data

is estimated based on the analysis of closely related pyrazole derivatives. The spectrum is

expected to show three main signals: a singlet for the C5-proton, and two singlets for the two

methyl groups at positions 3 and 4, along with a broad signal for the N-H proton.
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.3 s C5-H

~2.2 s C3-CH₃

~2.0 s C4-CH₃

(broad) br s N1-H

¹³C NMR (Carbon-13) NMR Data[1]

Chemical Shift (δ) ppm Assignment

143.9 C3

133.2 C5

113.2 C4

11.1 C3-CH₃

8.8 C4-CH₃

Infrared (IR) Spectroscopy[1]
The IR spectrum of 3,4-Dimethyl-1H-pyrazole exhibits characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3400-2500 Broad N-H stretching

2920 Medium C-H stretching (methyl)

1580 Medium C=N stretching

1450 Medium C-H bending (methyl)

Mass Spectrometry (MS)[1][2]
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The electron ionization mass spectrum of 3,4-Dimethyl-1H-pyrazole shows a prominent

molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment

96 100 [M]⁺ (Molecular Ion)

95 80 [M-H]⁺

81 40 [M-CH₃]⁺

68 25 [M-N₂]⁺

54 35 [M-CH₃-HCN]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Dissolve approximately 10-20 mg of 3,4-Dimethyl-1H-pyrazole in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry 5 mm

NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use

a vortex mixer.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Process the data by applying a Fourier transform, phasing the spectrum, and setting the

reference (e.g., TMS at 0 ppm or the residual solvent peak).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to encompass the expected range of carbon chemical shifts

(typically 0-160 ppm).

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-

noise ratio.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation: Place a small amount of solid 3,4-Dimethyl-1H-pyrazole directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Electron Ionization (EI) Mass Spectrometry

Sample Introduction: Introduce a small amount of 3,4-Dimethyl-1H-pyrazole into the mass

spectrometer, typically via a direct insertion probe for solid samples or through a gas

chromatograph (GC) for GC-MS analysis.

Instrumentation: Employ a mass spectrometer with an electron ionization source.

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance

of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,4-Dimethyl-1H-pyrazole.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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